

# Introduction: A Privileged Scaffold Functionalized for Versatility

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## Compound of Interest

Compound Name:	2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone
CAS No.:	99973-51-0
Cat. No.:	B1315639

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**2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone** is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and materials science. It integrates two key chemical motifs: the 8-hydroxyquinoline core and an  $\alpha$ -chloro ketone side chain. The 8-hydroxyquinoline scaffold is widely recognized as a "privileged structure" in drug discovery, renowned for its potent metal-chelating properties and its presence in numerous compounds with diverse biological activities, including antifungal, neuroprotective, and antibacterial effects. [1][2] The addition of the 2-chloroacetyl group at the 5-position introduces a highly reactive electrophilic site. This  $\alpha$ -halo ketone functionality serves as a versatile chemical handle, enabling covalent modification of biological targets or facilitating the construction of more complex heterocyclic systems. [3][4]

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and handling of **2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone**, offering field-proven insights for its application in research and development.

## PART 1: Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. This section details the identity and key physicochemical characteristics of **2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone**.

### Structural and Molecular Data

The compound is systematically named based on the IUPAC nomenclature, reflecting its ethanone core attached to the 5-position of an 8-hydroxyquinoline ring, with a chlorine atom at the second position of the acetyl group.

Caption: Chemical structure of **2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone**.

### Physicochemical Data Summary

Quantitative data for this compound is summarized below. These properties are crucial for designing experimental conditions, including solvent selection, purification methods, and storage.

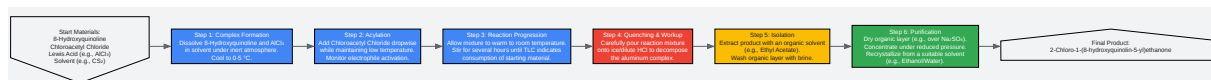
Property	Value	Source
CAS Number	99973-51-0	[5][6]
Molecular Formula	C <sub>11</sub> H <sub>8</sub> ClNO <sub>2</sub>	[5]
Molecular Weight	221.64 g/mol	[5]
InChI Key	DJMNIRANZDQCCJ- UHFFFAOYSA-N	[5]
Purity	Typically ≥96%	[5]
Appearance	Data not consistently reported; likely a solid at room temperature.	
Melting Point	Data not available in searched literature.	
Boiling Point	Data not available; likely decomposes upon heating.	
Solubility	Soluble in dilute mineral acids and caustic soda; soluble in many common organic solvents (e.g., DMSO, DMF). [7]	

## PART 2: Synthesis and Chemical Reactivity

The synthetic route to **2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone** and its inherent reactivity are dictated by its constituent functional groups.

### Synthesis via Friedel-Crafts Acylation

The most direct and established method for preparing this compound is the Friedel-Crafts acylation of 8-hydroxyquinoline.[7][8][9] This electrophilic aromatic substitution reaction introduces the chloroacetyl group onto the electron-rich quinoline ring, primarily at the C5 position. The reaction is typically mediated by a Lewis acid catalyst, such as aluminum chloride (AlCl<sub>3</sub>), which activates the chloroacetyl chloride electrophile.



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